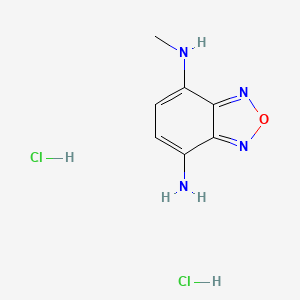

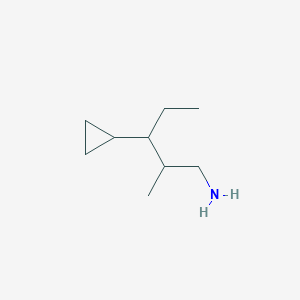

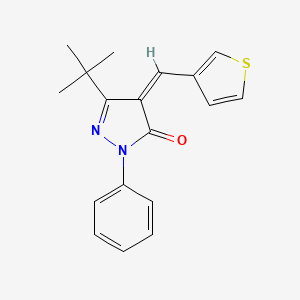

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide, also known as CPET, is a novel chemical compound that has been the subject of research in recent years. CPET is a thiol-reactive compound that has been shown to have potential applications in scientific research, particularly in the field of biochemistry. In

Scientific Research Applications

Pummerer Cyclisation

Alpha-sulfanyl N-aryl acetamides, when attached to resin via the sulfur atom, undergo efficient Pummerer cyclisation upon activation of the sulfur link to give oxindoles. These heterocyclic products can be cleaved from the resin in a traceless manner using samarium(II) iodide, suggesting a convenient construction of oxindoles enabled by a sulfur-link to resin (McAllister et al., 2003).

Synthesis of Benzyl Substituted Acyclic Reissert Compounds

N-(1-cyano-2-substituted phenylethyl) acetamides were synthesized by reduction of corresponding titled compounds with NaTeH. This procedure offers a general and convenient method for preparing benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials (Zeng et al., 1997).

Antimicrobial Agent Synthesis

A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involved versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showing the compound's utility in developing potential antimicrobial agents (Darwish et al., 2014).

Mechanism of Action of N-Acetylcysteine

The compound's role in the synthesis and investigation of N-acetylcysteine's mechanism, particularly focusing on hydrogen sulfide and sulfane sulfur species, illustrates its broader applicability in studying drug mechanisms and antioxidative properties (Pedre et al., 2021).

Synthesis of Antitumor Agents

Another application involves the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing a biologically active sulfonamide moiety for their antitumor activity, highlighting the compound's role in developing new cancer therapies (Albratty et al., 2017).

properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(14)5-16-6-10(15)13-11(2,7-12)9-3-4-9/h9H,3-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJKNAFRMJHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)

![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)